molecular formula C23H21N3O2 B11944116 1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone CAS No. 200060-53-3

1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone

Cat. No.: B11944116
CAS No.: 200060-53-3
M. Wt: 371.4 g/mol
InChI Key: DMALVDAHXGFIGN-UHFFFAOYSA-N
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Description

1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The compound also contains an isoindoline moiety, which is a bicyclic structure that includes a benzene ring fused to a five-membered nitrogen-containing ring.

Preparation Methods

The synthesis of 1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol or an aromatic amine to form the azo compound.

    Acetylation: The resulting azo compound is acetylated using acetic anhydride to introduce the ethanone group.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or sulfonic acids.

Scientific Research Applications

1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the release of active amines that can interact with various pathways. The isoindoline moiety may also contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar compounds to 1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone include:

These compounds share structural similarities, particularly the isoindoline moiety, but differ in their functional groups and overall molecular structure, leading to unique properties and applications.

Properties

CAS No.

200060-53-3

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

1-[4-[[4-(1,3-dihydroisoindol-2-yl)-3-methoxyphenyl]diazenyl]phenyl]ethanone

InChI

InChI=1S/C23H21N3O2/c1-16(27)17-7-9-20(10-8-17)24-25-21-11-12-22(23(13-21)28-2)26-14-18-5-3-4-6-19(18)15-26/h3-13H,14-15H2,1-2H3

InChI Key

DMALVDAHXGFIGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N3CC4=CC=CC=C4C3)OC

Origin of Product

United States

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